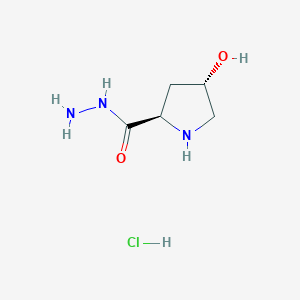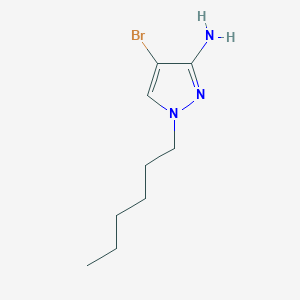![molecular formula C9H17NO2 B13476832 (2,6-Dioxaspiro[4.5]decan-7-YL)methanamine](/img/structure/B13476832.png)
(2,6-Dioxaspiro[4.5]decan-7-YL)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Dioxaspiro[4.5]decan-7-YL)methanamine is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro atom that connects two rings, making it a bicyclic molecule. The presence of oxygen atoms in the rings adds to its distinct chemical properties. It is often used in various scientific research applications due to its interesting chemical behavior and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dioxaspiro[4.5]decan-7-YL)methanamine typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-N,N-dimethylmethanamine in ethanol. This reaction is carried out at room temperature (20-25°C) and results in the formation of the desired spirocyclic compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-Dioxaspiro[4.5]decan-7-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound .
Applications De Recherche Scientifique
(2,6-Dioxaspiro[4.5]decan-7-YL)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2,6-Dioxaspiro[4.5]decan-7-YL)methanamine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,7-Dioxaspiro[4.5]decan-2-YL)methanamine: Another spirocyclic compound with a similar structure but different ring positions.
(8-Phenyl-1,4-dioxaspiro[4.5]dec-8-yl)methanamine: A compound with a phenyl group attached to the spirocyclic structure.
Uniqueness
(2,6-Dioxaspiro[4.5]decan-7-YL)methanamine is unique due to its specific ring structure and the position of the methanamine group. This configuration imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
2,6-dioxaspiro[4.5]decan-7-ylmethanamine |
InChI |
InChI=1S/C9H17NO2/c10-6-8-2-1-3-9(12-8)4-5-11-7-9/h8H,1-7,10H2 |
Clé InChI |
NGIAWBNUAPEYNH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC2(C1)CCOC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


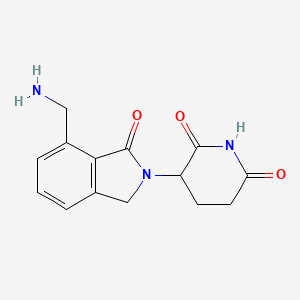

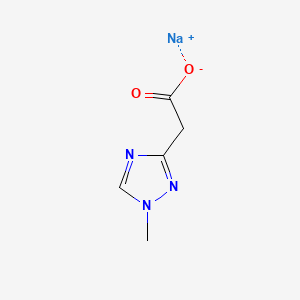
![N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13476778.png)
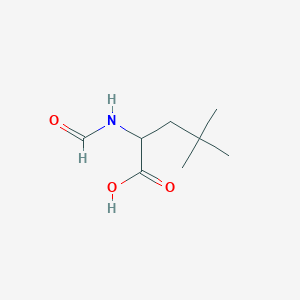
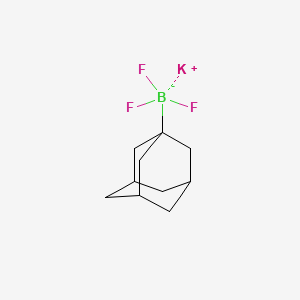
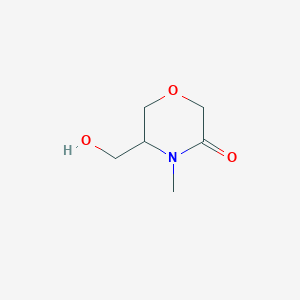


![2-[(6-Fluoropyridin-2-yl)oxy]acetic acid](/img/structure/B13476811.png)

![tert-butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate](/img/structure/B13476823.png)
